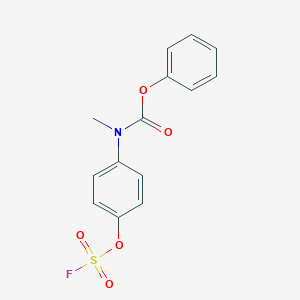

Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kinetics and Mechanism of Degradation

The degradation reactions of substituted phenyl N-hydroxycarbamates and their N-methyl and N-phenyl analogues have been extensively studied, revealing that the kinetics of these reactions are influenced by pH levels. At lower and higher pH values, the degradation follows different mechanisms, with an E1cB mechanism being predominant at pH levels above 13, leading to the formation of phenol/phenolate and other decomposition products such as carbonate, nitrogen, and ammonia. The N-methyl derivatives exhibit a concerted mechanism of degradation, with the exception of 4-nitrophenyl N-hydroxy-N-methylcarbamate, which undergoes a Smiles rearrangement .

Antileukemic Activity of Derivatives

A series of phenyl-substituted derivatives of 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate) have been synthesized and tested for antileukemic activity. These compounds have shown significant activity against P388 lymphocytic leukemia in mice, although they exhibited little to no antibacterial activity in the tested systems .

Microbial Defluorination/Oxygenation

Cycloalkyl N-phenylcarbamates, when subjected to the action of the fungus Beauveria bassiana, undergo hydroxylation predominantly in the 4-position relative to the electron-rich substituent. In the presence of fluorinated methylene groups, defluorination and ketone formation were observed, suggesting a primary hydroxylation to an unstable geminal fluorohydrin followed by dehydrofluorination .

Infrared Spectrum and Molecular Docking

The molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been investigated, revealing that the fluorine atom and the carbonyl group play crucial roles in binding, potentially indicating phosphodiesterase inhibitory activity. The study utilized both experimental and theoretical approaches, including molecular docking studies .

Synthesis of Antitumor Intermediates

The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in antitumor drugs, has been optimized. This compound was synthesized from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution, with the structures of intermediates confirmed by MS and 1H NMR .

N-(Boc) Nitrone Equivalents

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis .

GC-MS Characterization of Hydroxyalkanoic Acids

Phenylcarbamate derivatives have been used to characterize 3-hydroxyalkanoic acids in the lipopolysaccharides of Rhizobium. These derivatives are stable and amenable to GC-MS analysis, allowing for the identification of hydroxy acids even in the presence of other fatty acids .

Synthesis and Crystal Structure Analysis

The synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has been achieved, with the crystal structure determined by X-ray analysis. The compound's potential application in fluoro-containing materials is predicted due to its strong intermolecular hydrogen bonds and electronic structure .

Synthesis and Spectroscopic Properties of Thiosemicarbazone

A novel semicarbazone, N'-[(2,4-dihydroxyphenyl) methylidene]-4-(4-fluorophenyl) piperazine-1-carbothiohydrazide, has been synthesized and characterized. Its terbium complex has been studied using various spectroscopic techniques, and the ligand-to-metal energy transfer has been discussed .

科学的研究の応用

Synthesis and Chemical Properties

Synthetic Applications : A study by Beney, Boumendjel, and Mariotte (1998) describes a method for the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds using phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide as a reagent. This illustrates the utility of carbamate derivatives in organic synthesis, potentially offering a pathway to explore for the synthesis or modification of Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate and its analogs (Beney, Boumendjel, & Mariotte, 1998).

Pharmaceutical Applications : Research into carbamate derivatives like Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate by Gan et al. (2021) highlights their potential as intermediates in the synthesis of antitumor drugs. This suggests that this compound could also find applications in the development of novel therapeutic agents (Gan et al., 2021).

Environmental and Biological Activity

Biodegradation of Pesticides : Zhang et al. (2018) describe the degradation of phenylurea herbicides by a novel bacterial consortium, showing the microbial breakdown of similar compounds. This research indicates potential environmental applications for this compound, such as in the bioremediation of pesticide residues (Zhang et al., 2018).

Antipathogenic Properties : Limban, Marutescu, and Chifiriuc (2011) synthesized and evaluated thiourea derivatives for their antipathogenic activity. Although not directly related, this study underscores the potential for this compound to be investigated for similar bioactive properties, given the structural diversity and biological activities of carbamate derivatives (Limban, Marutescu, & Chifiriuc, 2011).

Material Science and Polymerization

Polymer Science Applications : Fairbanks et al. (2009) discuss the photopolymerization of PEG-diacrylate with a novel initiator, highlighting the role of carbamate derivatives in developing biomaterials. This suggests that this compound could contribute to advancements in materials science, particularly in the synthesis of polymers with specific properties (Fairbanks et al., 2009).

作用機序

The mechanism of action of a compound depends on its intended use. For example, many carbamates are used as pesticides and work by inhibiting acetylcholinesterase in insects. Without more information, it’s difficult to speculate on the mechanism of action for this specific compound.

特性

IUPAC Name |

phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO5S/c1-16(14(17)20-12-5-3-2-4-6-12)11-7-9-13(10-8-11)21-22(15,18)19/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCMPHFAJXQLQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OS(=O)(=O)F)C(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B3006916.png)

![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)

![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)

![N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3006924.png)

![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)

![N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3006932.png)

![2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane](/img/structure/B3006935.png)

![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)